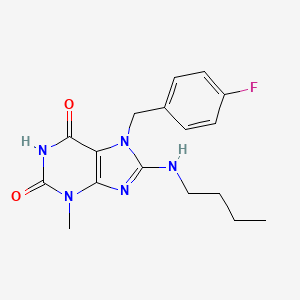

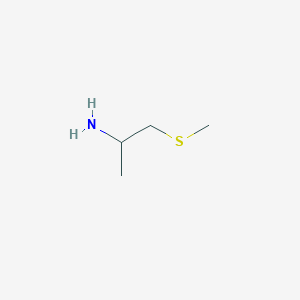

![molecular formula C21H25N5O2 B2464967 1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea CAS No. 1060249-34-4](/img/structure/B2464967.png)

1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea” is a complex organic molecule. It contains a cyclohexyl group, a urea group, and a methoxyimidazopyridazine group .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones, leading to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines . These compounds then react smoothly at the exocyclic amino group with acetic anhydride, phenyl isocyanate, and para-tolualdehyde .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The cyclohexyl group is a six-membered carbon ring, the urea group contains nitrogen and oxygen atoms, and the methoxyimidazopyridazine group contains a methoxy group attached to an imidazopyridazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The urea group can participate in reactions with nucleophiles, and the imidazopyridazine ring can undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities in Cancer Research

A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and investigated for their antiproliferative activities against non-small cell lung cancer cell lines. One compound, in particular, showed selective dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines, suggesting potential for reactivation of p53 mutants in specific cancer types (Bazin et al., 2016).

Novel Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides led to the discovery of a new class of cyclic dipeptidyl ureas. These compounds, formed through Ugi reactions and subsequent modifications, represent a novel class of pseudopeptidic [1,2,4]triazines, hinting at potential applications in designing peptide mimetics or drug discovery (Sañudo et al., 2006).

Chemiluminescence in Biological Systems

Imidazo[1,2-a]pyrazin-3(7H)-ones, structurally related to the query compound, have been studied for their chemiluminescence properties in protic solvents. The effect of electron-donating substituents on these compounds has been explored for potential applications in biological imaging and molecular diagnostics (Teranishi et al., 1999).

Synthesis of Heterocyclic Compounds with Antimicrobial Activities

Research into N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which share a similar synthetic framework with the query compound, has led to the development of compounds with notable antimicrobial and anticancer activities. This underscores the potential of such urea derivatives in pharmaceutical development (El-Sawy et al., 2013).

Reactivity and Potential Applications in Material Science

Studies on the reactivity of cyclic alkoxyguanidines, which are structurally related to the query compound, have contributed to the understanding of their potential applications in material science and organic synthesis. Such insights are vital for the development of new synthetic strategies and materials (Sczewski et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazopyridazines, have been known to exhibit diverse biological activity, including anticancer, anticonvulsant (antiepileptic), antimalarial effects, activity against human immunodeficiency virus and influenza, and stimulating activity on soluble guanylate cyclase (relief of angina pectoris) .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function, leading to the observed biological effects .

Biochemical Pathways

Given the diverse biological activities of similar compounds, it can be inferred that multiple pathways may be affected .

Result of Action

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-14-8-9-15(18-13-26-19(23-18)10-11-20(25-26)28-2)12-17(14)24-21(27)22-16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H2,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZHDFXTXSNEEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

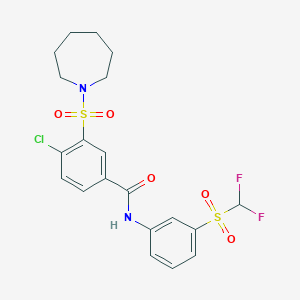

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2464887.png)

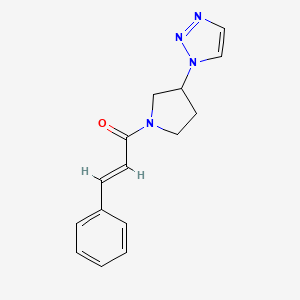

![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)

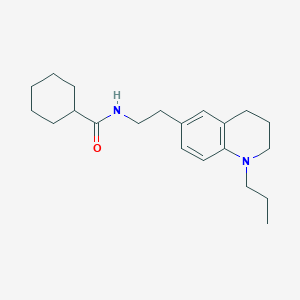

![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)

![Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2464899.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![7-chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2464902.png)

![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)